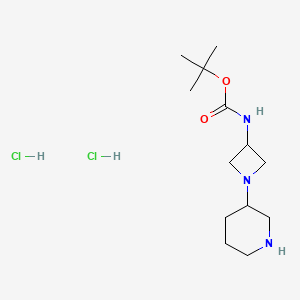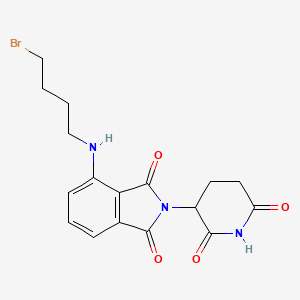
Thalidomide-O-acetamido-C4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-C4-alkyne is a compound that has garnered significant interest in the field of targeted protein degradation. It is a derivative of thalidomide, a drug historically known for its teratogenic effects but later found to have therapeutic applications in diseases such as multiple myeloma and leprosy. This compound is used primarily in PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C4-alkyne typically involves the conjugation of a thalidomide-based cereblon ligand with a linker and an alkyne functional groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as chromatography and crystallization to achieve the required purity for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-acetamido-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The alkyne group allows for substitution reactions, particularly in click chemistry applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in PROTAC technology and other research applications .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-C4-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading pathogenic proteins.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology .
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-C4-alkyne involves its binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within cells, providing a means to modulate protein function and treat diseases .
Comparación Con Compuestos Similares
Thalidomide-O-acetamido-C4-alkyne can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with similar mechanisms but different therapeutic applications.
Pomalidomide: Known for its use in treating multiple myeloma, with a similar mechanism of action.
Thalidomide-4’-O-C4-alkyne: A closely related compound used in similar research applications
These compounds share the common feature of binding to cereblon and inducing protein degradation, but they differ in their specific applications and efficacy in various therapeutic contexts.
Propiedades
Fórmula molecular |
C21H21N3O6 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hex-5-ynylacetamide |
InChI |
InChI=1S/C21H21N3O6/c1-2-3-4-5-11-22-17(26)12-30-15-8-6-7-13-18(15)21(29)24(20(13)28)14-9-10-16(25)23-19(14)27/h1,6-8,14H,3-5,9-12H2,(H,22,26)(H,23,25,27) |
Clave InChI |
XKLNBABEPLVANM-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)





![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)

